1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Overview
Description
1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a compound that features a pyrrolidine ring, a triazole ring, and a carboxamide group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and triazole rings in its structure suggests it may exhibit unique biological activities.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many biologically active compounds .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a variety of ways, often involving the efficient exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
The wide range of biological activities associated with pyrrolidine derivatives suggests that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in the compound is known for its ability to explore the pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound can interact with enzymes such as cyclooxygenase (COX), where it may exhibit selective inhibition properties .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, it may modulate cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to fit into enzyme active sites, potentially inhibiting or activating enzymatic activity . This interaction can lead to downstream effects on gene expression, altering the production of proteins involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body . The compound’s metabolism can lead to the production of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for the compound’s interaction with its target biomolecules and subsequent biological effects .
Preparation Methods
The synthesis of 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of preformed pyrrolidine rings . Another approach includes the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Common reagents for reduction include hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo substitution reactions, particularly at the triazole ring, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Triazole derivatives: Compounds with a triazole ring also show comparable chemical reactivity and biological properties.
Pyrrolidinone derivatives: These compounds have a similar structure but differ in their biological activity and applications.
The uniqueness of this compound lies in the combination of the pyrrolidine and triazole rings, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O.ClH/c9-8(14)7-5-13(12-11-7)4-6-2-1-3-10-6;/h5-6,10H,1-4H2,(H2,9,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUYAYCBIIQPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=C(N=N2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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